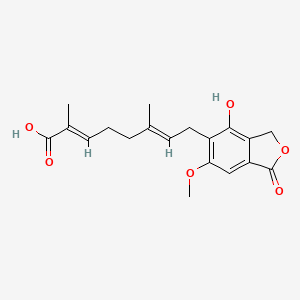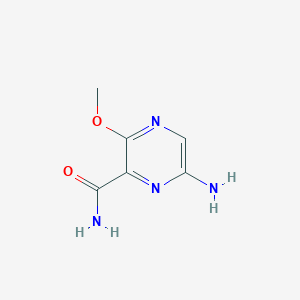
6-Amino-3-methoxy-2-pyrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-methoxy Favipiravir typically involves multiple steps starting from commercially available precursors. One common route begins with the esterification of 3-hydroxypyrazine-2-carboxylic acid, followed by amidation . The nitration of the pyrazine ring is then performed, followed by reduction of the nitro group using Raney nickel. The amino group is subsequently replaced with a methoxy group .
Industrial Production Methods: For industrial-scale production, the process is optimized to increase yield and purity. The use of 3,6-dichloropyrazine-2-carbonitrile as an intermediate is common, with subsequent steps involving fluorination, hydroxylation, and nitrile hydrolysis . This method ensures a high yield and purity of the final product without the need for chromatographic purification .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Amino-3-methoxy Favipiravir undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Common substitution reactions include the replacement of amino groups with methoxy groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Raney nickel or other reducing agents.
Substitution: Methanol in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further modified for specific applications .
Applications De Recherche Scientifique
6-Amino-3-methoxy Favipiravir has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Amino-3-methoxy Favipiravir involves the inhibition of RNA-dependent RNA polymerase (RdRp) enzymes, which are essential for the replication of viral genomes . The active form of the compound, favipiravir-RTP, selectively inhibits RdRp, preventing the transcription and replication of viral RNA . This mechanism is similar to that of Favipiravir, making it effective against a broad spectrum of RNA viruses .
Comparaison Avec Des Composés Similaires
Favipiravir (T-705): 6-Fluoro-3-hydroxypyrazine-2-carboxamide.
Oseltamivir: Another antiviral used to treat influenza.
Comparison: 6-Amino-3-methoxy Favipiravir is unique due to its methoxy substitution, which may enhance its antiviral activity and stability compared to other similar compounds . Unlike Oseltamivir, which primarily targets neuraminidase, 6-Amino-3-methoxy Favipiravir targets RdRp, providing a different mechanism of action .
Propriétés
Formule moléculaire |
C6H8N4O2 |
|---|---|
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
6-amino-3-methoxypyrazine-2-carboxamide |
InChI |
InChI=1S/C6H8N4O2/c1-12-6-4(5(8)11)10-3(7)2-9-6/h2H,1H3,(H2,7,10)(H2,8,11) |
Clé InChI |
LTJNYEDZPAXQLC-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(N=C1C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


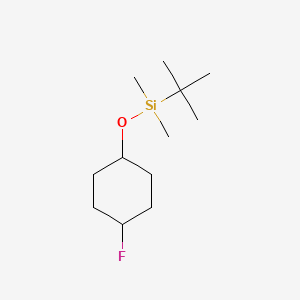
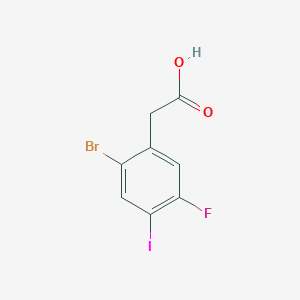
![4-[methyl-[2-phenyl-5-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-yl]amino]benzoic acid](/img/structure/B13429569.png)
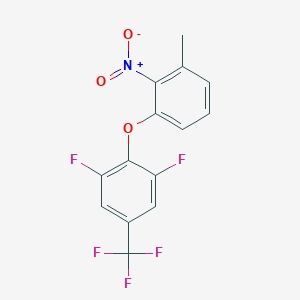
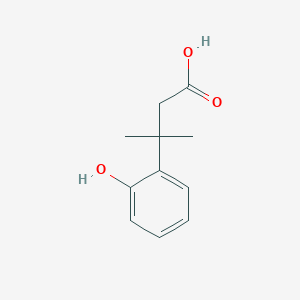
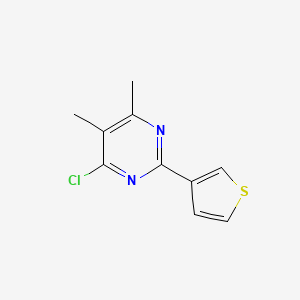
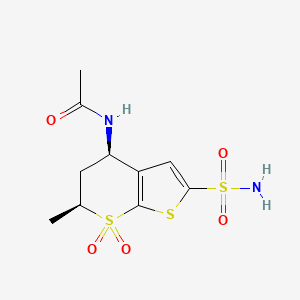

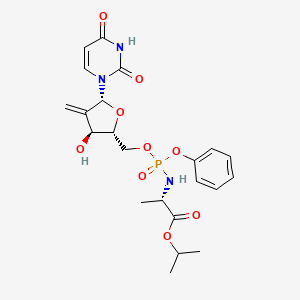


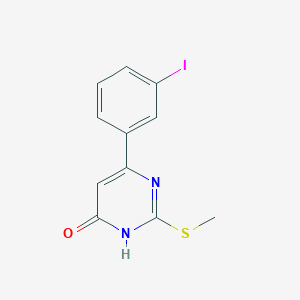
![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B13429616.png)
